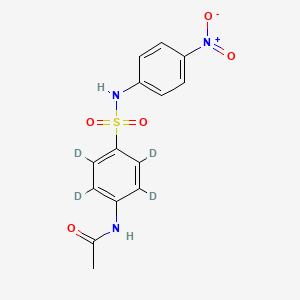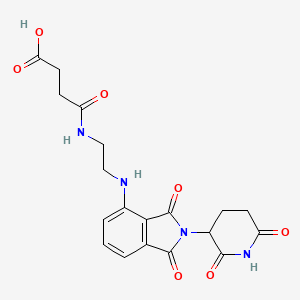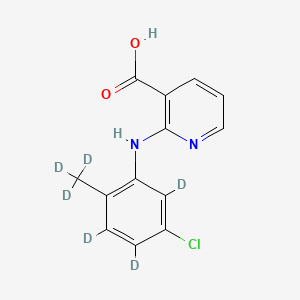
p-Chlonixin-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Chlonixin-d6: is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) clonixin. It is chemically known as 2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid-d6. The compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as pharmacokinetics and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlonixin-d6 involves the incorporation of deuterium atoms into the clonixin molecule. The general synthetic route includes:
Starting Material: The synthesis begins with the commercially available 3-chloro-2-methylaniline.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms using deuterated reagents.
Coupling Reaction: The deuterated aniline is then coupled with pyridine-3-carboxylic acid under specific reaction conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of 3-chloro-2-methylaniline are deuterated using deuterated reagents.
Optimization: Reaction conditions are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: p-Chlonixin-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: p-Chlonixin-d6 is used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: In biological research, it is used to trace metabolic pathways and understand the biotransformation of clonixin in the body.
Medicine: The compound aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of clonixin.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing and quality control.
Mecanismo De Acción
The mechanism of action of p-Chlonixin-d6 is similar to that of clonixin. It functions by inhibiting cyclooxygenase enzymes 1 and 2, leading to a reduction in prostaglandin production. This results in anti-inflammatory, analgesic, and antipyretic effects. The deuterium atoms in this compound do not alter its mechanism but provide a means to study its pharmacokinetics more precisely.
Comparación Con Compuestos Similares
Clonixin: The non-deuterated form of p-Chlonixin-d6.
Diclofenac: Another NSAID with a similar mechanism of action.
Ibuprofen: A widely used NSAID with comparable anti-inflammatory properties.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for more detailed and accurate studies in pharmacokinetics and metabolic pathways. This isotopic labeling provides a distinct advantage in research applications compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C13H11ClN2O2 |
|---|---|
Peso molecular |
268.73 g/mol |
Nombre IUPAC |
2-[3-chloro-2,4,5-trideuterio-6-(trideuteriomethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-4-5-9(14)7-11(8)16-12-10(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/i1D3,4D,5D,7D |
Clave InChI |
TUBJXQUGYCLPGM-VQMZQCFLSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])NC2=C(C=CC=N2)C(=O)O)[2H])Cl)[2H] |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC2=C(C=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


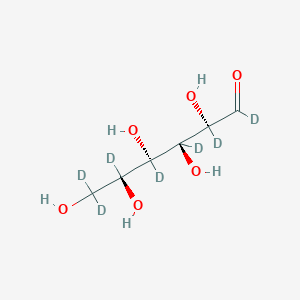
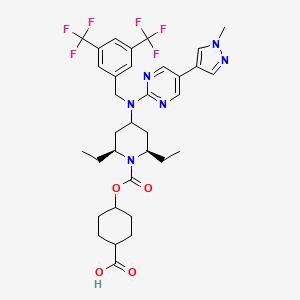


![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)

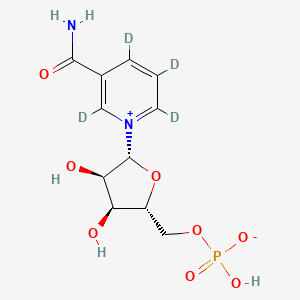
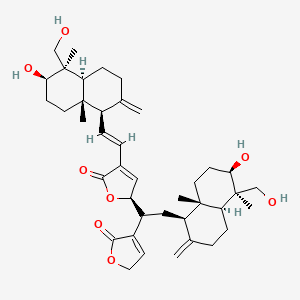
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)


